

4-Amino-3-nitrophenylboronic acid pinacol ester molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-nitrophenylboronic acid
pinacol ester

Cat. No.: B1284282

[Get Quote](#)

Technical Guide: 4-Amino-3-nitrophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Amino-3-nitrophenylboronic acid pinacol ester**, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical compounds. This document outlines its core physicochemical properties, provides a detailed synthesis protocol, and illustrates its application in one of the most powerful cross-coupling reactions.

Core Compound Data

4-Amino-3-nitrophenylboronic acid pinacol ester, also known by its synonym 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a valuable reagent in organic synthesis. Its molecular structure, incorporating an amino group, a nitro group, and a boronic acid pinacol ester, makes it a versatile partner in a variety of chemical transformations.

The key quantitative data for this compound are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₁₂ H ₁₇ BN ₂ O ₄
Molecular Weight	264.09 g/mol
CAS Number	833486-94-5
Appearance	Solid
Melting Point	157.1-172.4 °C

Experimental Protocols

The synthesis of **4-Amino-3-nitrophenylboronic acid pinacol ester** can be approached as a two-step process. First, the synthesis of the precursor, 4-Aminophenylboronic acid pinacol ester, followed by its regioselective nitration.

Step 1: Synthesis of 4-Aminophenylboronic acid pinacol ester

This protocol is adapted from a practical and scalable process for the preparation of 4-Aminophenylboronic acid pinacol ester.

Materials:

- 4-Bromoaniline
- Diphenyl ketone
- Boron trifluoride etherate
- Isobutylmagnesium bromide
- n-Butyllithium
- Trimethyl borate
- Pinacol

- Hydrochloric acid
- Sodium hydroxide
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Ammonium chloride (NH₄Cl), saturated aqueous solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen gas (N₂)

Procedure:

- Protection of the Amine:
 - In a round-bottom flask, dissolve 4-bromoaniline and diphenyl ketone in a suitable solvent.
 - Add boron trifluoride etherate to catalyze the formation of the N-(diphenylmethylidene)aniline protecting group.
 - Reflux the mixture for 12 hours.
 - Remove the solvent under reduced pressure and recrystallize the residue from methanol to yield 4-bromo-N-(diphenylmethylidene)aniline.
- Borylation:
 - Prepare a solution of isobutylmagnesium bromide in anhydrous THF.
 - At 0 °C, add n-butyllithium to the Grignard reagent solution and stir for 10 minutes.
 - Cool the resulting solution to -20 °C.

- In a separate flask, dissolve the protected 4-bromo-N-(diphenylmethylidene)aniline in anhydrous THF and add it dropwise to the lithium trialkylmagnesiate solution under a nitrogen atmosphere.
- Stir the reaction mixture for 1 hour at -20 °C.
- Add trimethyl borate to the reaction mixture and continue stirring for another hour at the same temperature.
- Allow the mixture to warm to room temperature over 1 hour and stir for an additional 30 minutes.

- Esterification and Deprotection:
 - Quench the reaction with a cool, saturated aqueous solution of NH₄Cl.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - To the crude boronic acid, add pinacol and stir in a suitable solvent to form the pinacol ester.
 - Hydrolyze the protecting group using an acidic workup (e.g., with HCl) to yield 4-Aminophenylboronic acid pinacol ester.
 - Purify the product by recrystallization from ethanol.

Step 2: Nitration of 4-Aminophenylboronic acid pinacol ester

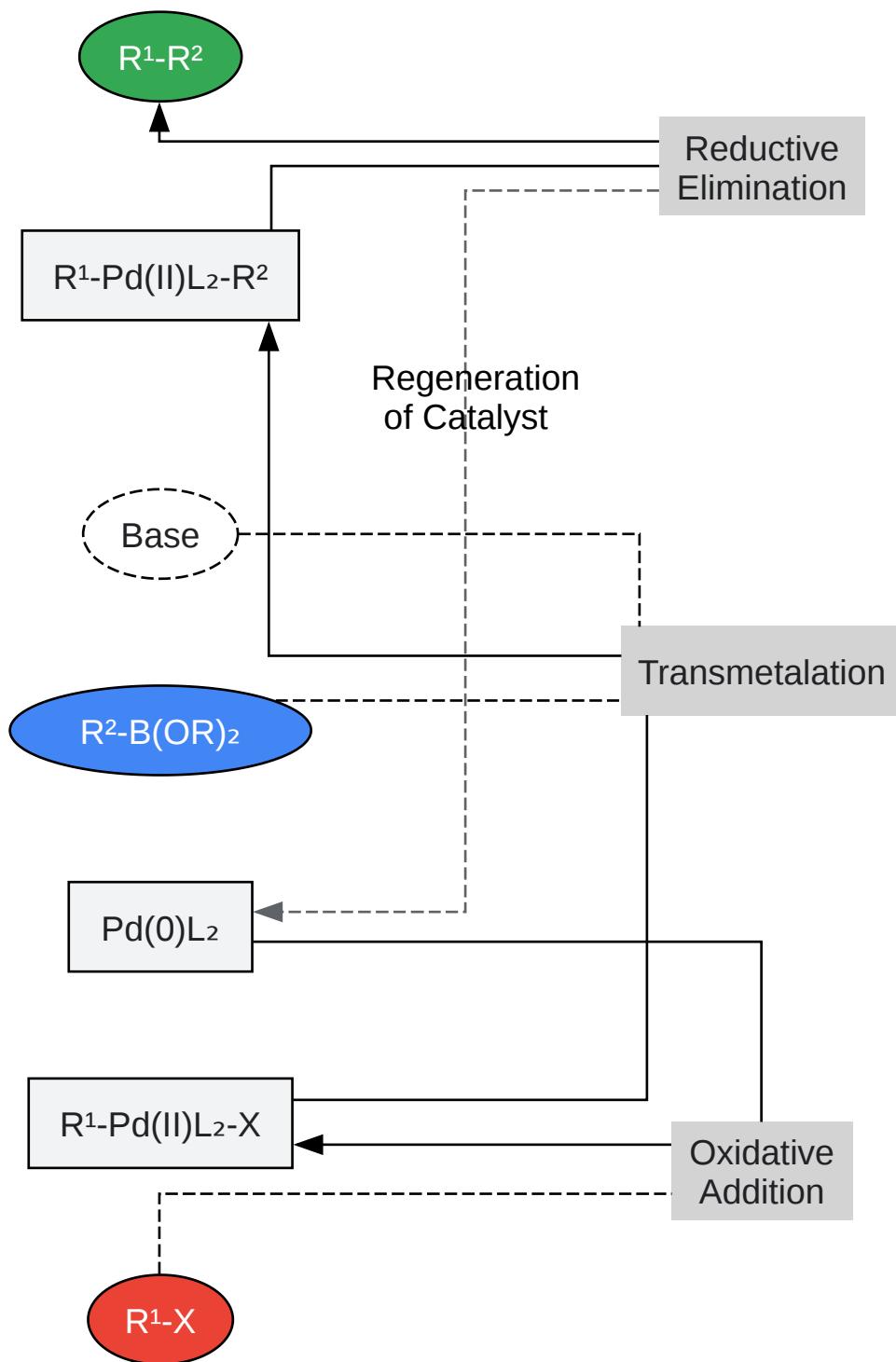
This procedure is a plausible method based on general protocols for the ipso-nitration of arylboronic acids.

Materials:

- 4-Aminophenylboronic acid pinacol ester

- Fuming nitric acid (HNO_3)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas (N_2)

Procedure:


- Reaction Setup:
 - In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Aminophenylboronic acid pinacol ester in anhydrous dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
- Nitration:
 - Slowly add fuming nitric acid dropwise to the cooled solution with vigorous stirring.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the starting material is consumed, carefully quench the reaction by pouring it over ice.
- Work-up and Purification:
 - Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain **4-Amino-3-nitrophenylboronic acid pinacol ester**.

Key Applications and Signaling Pathways

4-Amino-3-nitrophenylboronic acid pinacol ester is a highly valuable building block in medicinal chemistry and materials science. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the arylboronic acid ester and an aryl or vinyl halide, enabling the synthesis of complex biaryl and substituted aromatic structures that are common motifs in drug candidates.

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- To cite this document: BenchChem. [4-Amino-3-nitrophenylboronic acid pinacol ester molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1284282#4-amino-3-nitrophenylboronic-acid-pinacol-ester-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com